5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol
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Overview
Description
5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol is a chemical compound with the molecular formula C18H22N4O3. It is known for its unique structure, which includes two phenylhydrazinylidene groups attached to a hexane backbone with three hydroxyl groups. This compound has various applications in scientific research due to its distinctive chemical properties .
Preparation Methods
The synthesis of 5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol typically involves the reaction of phenylhydrazine with hexane-2,3,4-trione. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazinylidene groups.
Substitution: The compound can undergo substitution reactions where the phenyl groups can be replaced by other substituents under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents.
Scientific Research Applications
5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene groups can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
5,6-Bis(phenylhydrazinylidene)hexane-2,3,4-triol can be compared with other similar compounds, such as:
- 2,6-Bis(phenylhydrazinylidene)cyclohex-4-ene-1,3-dione
- Ethyl (2Z)-2-(phenylhydrazinylidene)propanoate
- 4-(phenylhydrazinylidene)isochromene-1,3-dione These compounds share similar structural features, such as the presence of phenylhydrazinylidene groups. this compound is unique due to its specific hexane backbone and the presence of three hydroxyl groups, which contribute to its distinct chemical properties and applications .
Properties
CAS No. |
6035-61-6 |
---|---|
Molecular Formula |
C18H22N4O3 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5,6-bis(phenylhydrazinylidene)hexane-2,3,4-triol |
InChI |
InChI=1S/C18H22N4O3/c1-13(23)17(24)18(25)16(22-21-15-10-6-3-7-11-15)12-19-20-14-8-4-2-5-9-14/h2-13,17-18,20-21,23-25H,1H3 |
InChI Key |
LUUVKBNRGZNGPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(=NNC1=CC=CC=C1)C=NNC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
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